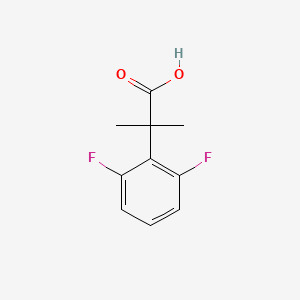

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

The “2,6-Difluorophenyl” group is a part of various compounds used in chemical research . It’s a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms .

Synthesis Analysis

The synthesis of “2,6-Difluorophenyl” compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . For example, 2,6-Difluorophenylboronic acid has been used as a substrate in the model reaction of Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of “2,6-Difluorophenyl” compounds can be determined using various techniques. For instance, the molecular formula of 2,6-Difluorophenylboronic acid is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .Chemical Reactions Analysis

“2,6-Difluorophenyl” compounds participate in various chemical reactions. For example, 2,6-difluorophenol undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorophenyl” compounds vary. For example, 2,6-Difluorophenylboronic acid is a solid with a molecular formula of CHBFO .Wissenschaftliche Forschungsanwendungen

a. Anti-Inflammatory Agents: The compound’s structural features suggest that it could serve as a scaffold for designing novel anti-inflammatory agents. Researchers can explore modifications to enhance its anti-inflammatory activity.

b. Analgesics and Pain Management: Given its phenylacetic acid backbone, 2-(2,6-Difluorophenyl)-2-methylpropanoic acid might contribute to the development of analgesics or pain-relieving drugs. Further studies are needed to validate this potential.

c. Metabolic Disorders: Investigating the metabolic effects of this compound could lead to insights into disorders such as diabetes, obesity, or dyslipidemia. Its unique fluorine substitution pattern may influence metabolic pathways.

Materials Science and Organic Synthesis

2-(2,6-Difluorophenyl)-2-methylpropanoic acid can be employed in materials science and organic synthesis:

a. Fluorinated Building Blocks: As a fluorinated compound, it can serve as a building block for synthesizing other fluorinated molecules. Fluorination often enhances chemical stability and lipophilicity.

b. Ligand Design for Coordination Chemistry: Researchers can explore its coordination chemistry by incorporating it into ligands. For instance, tetradentate ligands based on similar structures have demonstrated remarkable luminescent properties when coordinated with metals like Pt .

Conclusion

2-(2,6-Difluorophenyl)-2-methylpropanoic acid holds promise across various scientific fields. Its distinct fluorine substitution pattern and phenylacetic acid core provide ample opportunities for further exploration and application. Remember to consult specialized literature and conduct experimental studies for detailed insights . If you need further information or have additional queries, feel free to ask! 😊

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 2,6-difluorophenylboronic acid, are often used as substrates in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the context of Suzuki–Miyaura coupling, the mode of action involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIUUVZMMOKAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679674 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216838-87-7 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)

![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)

![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)